REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[O:11][CH3:12].[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1O>C[Si](OP(=O)=O)(C)C>[O:8]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[N:13]=[C:6]1[C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[C:3]([O:11][CH3:12])[CH:4]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C(=O)O)C=C1)OC
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C[Si](C)(C)OP(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture is poured over ice
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NC2=C1C=CC=C2)C2=CC(=C(C=C2)O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |